molecular formula C15H7F5O B8084407 (Z)-1-Phenyl-3-(pentafluorophenyl)-2-propene-1-one

(Z)-1-Phenyl-3-(pentafluorophenyl)-2-propene-1-one

Cat. No.: B8084407
M. Wt: 298.21 g/mol
InChI Key: JIOFBHNILKPQLI-SREVYHEPSA-N
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Description

(Z)-1-Phenyl-3-(pentafluorophenyl)-2-propene-1-one is an organic compound characterized by the presence of a phenyl group and a pentafluorophenyl group attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-Phenyl-3-(pentafluorophenyl)-2-propene-1-one typically involves the reaction of benzaldehyde with pentafluorobenzaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via an aldol condensation mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-Phenyl-3-(pentafluorophenyl)-2-propene-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenyl and pentafluorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzophenone derivatives, while reduction could produce phenylpropanol derivatives.

Scientific Research Applications

(Z)-1-Phenyl-3-(pentafluorophenyl)-2-propene-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (Z)-1-Phenyl-3-(pentafluorophenyl)-2-propene-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(Z)-(Pentafluorophenyl)methylidene]benzenesulfonohydrazide
  • 2-Methyl-3-(5-{(Z)-[(pentafluorophenyl)hydrazono]methyl}-2-furyl)benzoic acid

Uniqueness

(Z)-1-Phenyl-3-(pentafluorophenyl)-2-propene-1-one is unique due to the presence of both phenyl and pentafluorophenyl groups, which impart distinct chemical and physical properties. These properties make it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

(Z)-3-(2,3,4,5,6-pentafluorophenyl)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7F5O/c16-11-9(12(17)14(19)15(20)13(11)18)6-7-10(21)8-4-2-1-3-5-8/h1-7H/b7-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOFBHNILKPQLI-SREVYHEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C\C2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7F5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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